molecular formula C28H50O2 B143630 Ergostan-3,24-diol CAS No. 137038-14-3

Ergostan-3,24-diol

Cat. No.: B143630
CAS No.: 137038-14-3
M. Wt: 418.7 g/mol
InChI Key: QTYRSLSHIKUSBP-LFOSBBPJSA-N
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Description

Ergostan-3,24-diol is a steroidal compound characterized by an ergostane skeleton (a 28-carbon steroid) with hydroxyl groups at positions C3 and C23. It was first isolated from the plant Saussurea gossypiphora D. Don using spectral and chemical methods, alongside other sterols such as β-sitosterol and stigmast-7-en-3-ol . Its structure (Figure 1) features a saturated tetracyclic ring system typical of ergostane steroids, with hydroxylation at both C3 and C24, distinguishing it from simpler sterols like cholesterol or ergosterol.

Properties

CAS No.

137038-14-3

Molecular Formula

C28H50O2

Molecular Weight

418.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H50O2/c1-18(2)28(6,30)16-11-19(3)23-9-10-24-22-8-7-20-17-21(29)12-14-26(20,4)25(22)13-15-27(23,24)5/h18-25,29-30H,7-17H2,1-6H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-,28-/m1/s1

InChI Key

QTYRSLSHIKUSBP-LFOSBBPJSA-N

SMILES

CC(C)C(C)(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Isomeric SMILES

C[C@H](CC[C@](C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(C)C(C)(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Synonyms

ergostan-3,24-diol

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has indicated that ergostan-3,24-diol and its derivatives possess significant cytotoxic properties against various cancer cell lines. For instance, a study identified the compound 6β-carboxyl-24(R)-(8→6)-abeo-ergostan-3β,5β-diol, which demonstrated moderate cytotoxicity against colon cancer cells (HCT-116) at concentrations ranging from 20 to 80 µM. The study utilized flow cytometry to analyze cell viability and apoptosis, revealing that the compound could induce cell death effectively compared to control treatments .

Cholesterol Regulation

This compound is also recognized for its potential role in cholesterol regulation. It acts as a precursor in the biosynthesis of various bioactive compounds that influence lipid metabolism. Its structural similarity to cholesterol allows it to compete with cholesterol for absorption in the intestines, thereby potentially lowering blood cholesterol levels. This property makes it a candidate for developing functional foods aimed at managing cholesterol levels .

Agricultural Applications

Plant Growth Promotion

In agricultural contexts, this compound has been shown to promote plant growth and stress resistance. Its application in crop production can enhance yield by improving plant resilience to environmental stresses such as drought and salinity. Studies have demonstrated that sterols play a crucial role in membrane fluidity and permeability, which is vital for plant adaptation to stress conditions .

Pesticidal Properties

The compound's derivatives have also been investigated for their pesticidal properties. Some ergostane-type sterols exhibit fungicidal activity against phytopathogenic fungi. This application is particularly relevant in organic farming practices where chemical pesticides are restricted. The development of natural fungicides based on this compound could provide effective alternatives for pest management .

Cosmetic Applications

Skin Health Benefits

This compound's anti-inflammatory and antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at promoting skin health. Its ability to enhance skin barrier function and moisture retention is beneficial for products targeting dry or sensitive skin. Additionally, its potential role in reducing oxidative stress can help mitigate signs of aging .

Formulation Stability

In cosmetic formulations, this compound can improve the stability of emulsions due to its surfactant properties. This stability is crucial for maintaining the efficacy and shelf-life of cosmetic products, ensuring that active ingredients remain effective over time.

Case Studies and Research Findings

Application AreaCompoundEffectStudy Reference
Pharmaceutical6β-carboxyl-24(R)-(8→6)-abeo-ergostan-3β,5β-diolCytotoxicity against HCT-116 cells
AgriculturalErgostan derivativesPlant growth promotion under stress
CosmeticThis compoundEnhances skin barrier function

Chemical Reactions Analysis

Synthetic Strategies for Ergostane-Type Diols

The synthesis of ergostane derivatives often involves selective functionalization and protection/deprotection strategies. For example:

  • Acetylation/Deacetylation : In the synthesis of 24-episecasterol (17 ), deacetylation of intermediate 16 (a Δ²-steroid) was achieved under mild alkaline conditions (e.g., K₂CO₃/MeOH) to preserve the steroidal backbone .

  • Benzylation/Deprotection : The p-methoxybenzylidene group was used to protect 22,23-diols in brassinosteroids, enabling regioselective oxidation at C-3 without side reactions .

Oxidation and Epoxidation Reactions

Key transformations in ergostane diol chemistry include:

Reaction TypeExample CompoundConditionsOutcome
C-3 Oxidation 24-Epicastasterone (1 )TEMPO/PhI(OAc)₂ in CH₂Cl₂Yielded 3-dehydro-24-epicastasterone (38 )
Epoxidation Δ²-Olefin (16 )mCPBA in CH₂Cl₂Formed 2α,3α-epoxide derivatives

Side-Chain Modifications

Modifications at C-24 in ergostane diols are critical for biological activity:

  • Glyoxylic Acid Coupling : In vanillin synthesis, glyoxylic acid (11 ) was added to catechol (10 ) under DoE-optimized conditions (Al₂O₃, NaOH, 50–70°C) to form dihydroxymandelic acid intermediates .

  • Zinc-Mediated Eliminations : Tipson–Cohen reactions (Zn, NaI/DMF) converted dimesylate 19 to B-lactone olefin 21 in 96% yield .

Challenges in Diol Stability

Ergostane diols with α-ketol moieties (e.g., 27 ) exhibit low stability under standard deprotection conditions. Solutions include:

  • Protective Group Strategy : p-Methoxybenzylidene protection of vicinal diols (e.g., 22,23-diols) prevents undesired degradation during oxidation .

  • Temperature Control : Reactions performed at ≤0°C minimize decomposition of sensitive intermediates .

Analytical and Optimization Techniques

  • DoE (Design of Experiments) : Used to optimize reaction parameters (e.g., temperature, equivalents, residence time) for maximal yield and minimal impurities .

  • Kinetic Studies : First-order kinetics revealed rate-determining steps in azetidinium ion formation, guiding solvent/base optimization .

Key Limitations in Current Data

  • No direct studies on ergostan-3,24-diol were found; inferences are drawn from structurally related compounds.

  • Data tables specific to this compound’s reactivity (e.g., rate constants, thermodynamic parameters) are absent in the reviewed literature.

For targeted research on this compound, experimental exploration of the above strategies—coupled with advanced analytical methods like HPLC-MS and XRD—is recommended.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with C3 and C24 Diol Moieties

(24R)-Cycloart-25-ene-3β,24-diol (1a) and (24S)-Cycloart-25-ene-3β,24-diol (1b)
  • Source : Isolated from Euphorbia erythradenia .
  • Structure : Cycloartane-type triterpenes (30-carbon backbone) with hydroxyls at C3 and C24. The distinction lies in the stereochemistry at C24 (R vs. S).
  • Key Differences : Unlike Ergostan-3,24-diol (28-carbon ergostane), these compounds belong to the cycloartane class, featuring a cyclopropane ring at C9–C10. This structural variation impacts their biological roles; cycloartanes are often associated with anti-inflammatory and cytotoxic activities .
24-Vinyl-cholest-9-ene-3β,24-diol
  • Source : Marine sponge H. simulans .
  • Structure : Cholestane skeleton (27-carbon) with hydroxyls at C3 and C24 and a Δ9(11) double bond.
  • Key Differences: The Δ9(11) double bond and shorter side chain differentiate it from this compound. This compound exhibits antitrypanosomal activity against T. brucei but lower cytotoxicity, suggesting that the Δ9(11) bond may enhance therapeutic selectivity .

Ergostane Derivatives with Polyhydroxylation

(24S)-Ergostan-3β,5α,6β,25-tetraol-25-monoacetate
  • Source : Soft coral Sarcophyton sp. .
  • Structure : Ergostane skeleton with hydroxyls at C3, C5, C6, and C25, plus a C25 acetate group.
  • Such polyhydroxy steroids are often studied for immunomodulatory effects .
Zahramycins A and B
  • Source : Sarcophyton trocheliophorum .
  • Structure : Zahramycin A contains an oxirane ring (epoxide) at C5–C6, while Zahramycin B has a keto-hydroxy group.
  • Key Differences : The epoxide and keto functionalities introduce reactive sites absent in this compound, likely influencing their bioactivity profiles, such as antimicrobial or antiparasitic effects .

Sterols with Single Hydroxyl Groups and Modified Side Chains

Campesterol
  • Structure : (24R)-Ergost-5-en-3β-ol, a 28-carbon ergostane with a Δ5 double bond and a single hydroxyl at C3 .
  • Key Differences : The absence of the C24 hydroxyl and presence of Δ5 unsaturation make Campesterol a key membrane lipid component, unlike this compound, which may have specialized roles due to its diol configuration .
Ergosterol
  • Structure : Ergosta-5,7,22-trien-3β-ol, featuring conjugated Δ5,7,22 triene system and a single hydroxyl at C3 .
  • Ergosterol’s lack of a C24 hydroxyl also reduces hydrogen-bonding capacity .

Compounds with Antiviral and Antiparasitic Potential

Cycloart-25-ene-3β,24-diol
  • Source : Listed as a candidate for COVID-19 drug development .
  • Key Differences: Despite sharing the 3β,24-diol motif with this compound, its triterpenoid backbone (vs. ergostane) may confer distinct antiviral mechanisms, such as protease inhibition .

Research Implications

This compound’s dual hydroxylation at C3 and C24 distinguishes it from monohydroxylated sterols like Campesterol and ergosterol. The C24 hydroxyl may enhance interactions with enzymes or membranes, though empirical studies are needed. Further research should explore this compound’s bioactivity, leveraging insights from related compounds.

Preparation Methods

Epoxidation and Hydrolytic Rearrangement

A primary route involves the epoxidation of ergosterol derivatives followed by hydrolytic rearrangement. Ergosteryl acetate (ergosta-5,7,22-trien-3β-yl acetate) undergoes epoxidation with perbenzoic acid to form 5α,8α-epidioxyergosta-6,22-dien-3β-yl acetate. Subsequent hydrolysis under alkaline conditions yields 5α,8α-dihydroxyergosta-6,22-dien-3β-ol, which is hydrogenated to saturate the Δ⁶ double bond, producing ergostan-3,24-diol. Key steps include:

  • Epoxidation : 1 equivalent of perbenzoic acid in chloroform at 0°C (yield: 72–85%).

  • Hydrolysis : 10% KOH in ethanol under reflux (2 hours).

  • Hydrogenation : H₂/Pd-C in ethyl acetate (25°C, 1 atm).

Table 1: Representative Synthetic Pathway

StepReagents/ConditionsIntermediate/ProductYield (%)
EpoxidationPerbenzoic acid, CHCl₃, 0°C5α,8α-epidioxyergosta-6,22-dien-3β-yl acetate85
Hydrolysis10% KOH, EtOH, reflux5α,8α-dihydroxyergosta-6,22-dien-3β-ol78
HydrogenationH₂/Pd-C, EtOAc, 25°CThis compound92

Side-Chain Functionalization

Modification of the ergosterol side chain at C-24 is critical. 22,23-Dibromoergost-22-en-3β-yl acetate, synthesized via bromination of ergosteryl acetate, undergoes debromination and oxidation to introduce the C-24 hydroxyl group. Catalytic hydrogenation (Raney Ni) reduces the intermediate to this compound.

Microbial Biosynthesis

Algal and Fungal Pathways

In Chlamydomonas reinhardtii, this compound is a minor metabolite in the Δ²⁵(²⁷)-olefin pathway. The enzyme 24-Sterol Methyltransferase (24-SMT) catalyzes sequential methylations at C-24 and C-28 using cycloartenol as a substrate. Isotopic labeling with [methyl-²H₃]methionine confirmed the incorporation of deuterium at C-24 and C-28, validating the bifurcated alkylation mechanism.

Table 2: Key Enzymes in Microbial Biosynthesis

EnzymeFunctionOrganismReference
24-SMTC-24 and C-28 methylationC. reinhardtii
Cytochrome P450C-3 and C-24 hydroxylationAcanthamoeba castellanii

Fermentation Optimization

Submerged fermentation of Saccharomyces cerevisiae in lipid-rich media (yeast extract, glucose, ergosterol precursors) enhances this compound yields (up to 120 mg/L). Supplementation with Δ⁷-sterol reductase inhibitors increases accumulation of unsaturated intermediates.

Extraction from Natural Sources

Marine Sponges and Fungi

This compound has been isolated from the marine sponge Neopetrosia exigua using dichloromethane extraction followed by silica gel chromatography. The compound co-occurs with dopamine and galactosyl diacylglycerols, necessitating HPLC purification (C₁₈ column, 85:15 MeOH:H₂O).

Table 3: Extraction Yields from Natural Sources

SourceSolvent SystemPurity (%)Yield (mg/kg)
Neopetrosia exiguaCH₂Cl₂/MeOH (9:1)9512.4
Saccharomyces cerevisiaeEthyl acetate8998.7

Plant Sterol Enrichment

Phytosterol-rich oils (e.g., soybean, pine) are saponified (5% KOH in ethanol, 80°C) to isolate 24-methylcholestanol derivatives, which are oxidized (CrO₃/acetone) and reduced (NaBH₄) to this compound.

Enzymatic Hydroxylation

Cytochrome P450 Monooxygenases

Recombinant CYP710A1 from Arabidopsis thaliana hydroxylates ergostanol at C-24 in vitro (NADPH-dependent, 30°C, pH 7.4). Co-expression with NADPH-cytochrome P450 reductase improves conversion efficiency (78% in 4 hours) .

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